3-Phenyl-3-buten-2-one
Overview
Description
“3-Phenyl-3-buten-2-one”, also known as Benzalacetone or Benzylideneacetone, is a chemical compound with the molecular formula C6H5CH=CHCOCH3 . It has a molecular weight of 146.19 .
Synthesis Analysis
The synthesis of “3-Phenyl-3-buten-2-one” has been studied in various contexts. For instance, it has been used as a substrate in zinc electroplating . The compound is typically dissolved in methanol and methanol/water mixtures for these processes .
Molecular Structure Analysis
The molecular structure of “3-Phenyl-3-buten-2-one” can be represented as C6H5CH=CHCOCH3 . This structure can be further analyzed using various spectroscopic methods such as NMR and Raman spectroscopy .
Chemical Reactions Analysis
“3-Phenyl-3-buten-2-one” has been observed to participate in various chemical reactions. For example, it has been used as a substrate for glutathione transferase . It also reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines .
Physical And Chemical Properties Analysis
“3-Phenyl-3-buten-2-one” is a solid substance with a melting point of 39 - 41 °C and a boiling point of 260 - 262 °C . It is soluble in alcohol, benzene, chloroform, and diethyl ether, but only very slightly soluble in water .
Scientific Research Applications
Thermophysical Property Research
3-Phenyl-3-buten-2-one: has been critically evaluated for its thermophysical properties. These properties are essential for understanding the compound’s behavior under various temperature and pressure conditions, which is crucial for industrial processes such as chemical manufacturing and material science .
Electroplating Additive
This compound serves as an additive in zinc electroplating. Despite its insolubility in water, it is dissolved in methanol before being added to electroplating baths. Its role is to facilitate the formation of uniform and fine-grain coatings, which is significant in improving the quality of metal finishes .
Substrate for Enzymatic Reactions
3-Phenyl-3-buten-2-one: acts as a substrate for glutathione transferase, an enzyme involved in detoxification processes. This application is particularly relevant in pharmacology and toxicology, where understanding the metabolism of compounds is vital .
Organic Synthesis
The compound reacts with methyl- and benzylguanidine to yield aromatic N2-substituted 2-pyrimidinamines . These reactions are valuable in the field of organic chemistry, where they can be used to synthesize complex molecules for pharmaceuticals or materials science .
Spectroscopic Studies
It has been the subject of NMR and Raman spectroscopic studies to elucidate its role in various chemical environments. These studies are important for understanding the molecular interactions and structure of the compound, which has implications in fields like analytical chemistry and material characterization .
Gas Chromatography
3-Phenyl-3-buten-2-one: has been used in gas chromatography as a reference compound. Its retention index helps in the identification and quantification of compounds in complex mixtures, which is crucial in environmental analysis, food chemistry, and forensic science .
Safety And Hazards
properties
IUPAC Name |
3-phenylbut-3-en-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-8(9(2)11)10-6-4-3-5-7-10/h3-7H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEZMTSUOSTXNBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=C)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70315032 | |
Record name | 3-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-3-buten-2-one | |
CAS RN |
32123-84-5 | |
Record name | NSC291306 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291306 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Phenyl-3-buten-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70315032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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